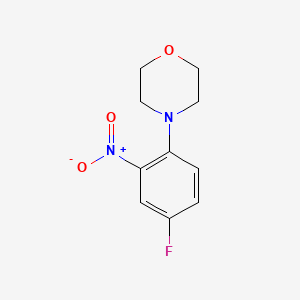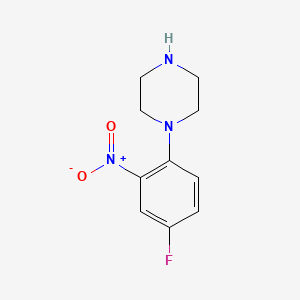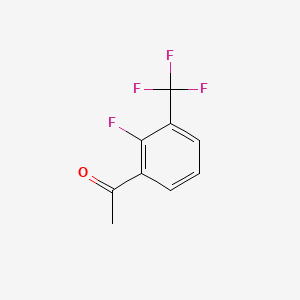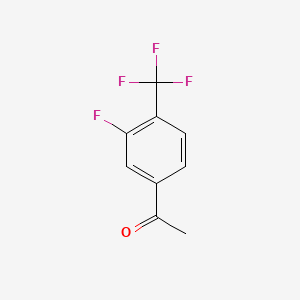
3-Hydroxyphenylboronic acid
Descripción general
Descripción
3-Hydroxyphenylboronic acid (3-HPBA) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a boronic acid that has a hydroxyl group at the 3-position of the phenyl ring. 3-HPBA has been used as a reagent in a variety of organic reactions, as a catalyst in a variety of biochemical reactions, and as a ligand in the synthesis of various metal complexes. In addition, 3-HPBA has been used in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Studies
3-Hydroxyphenylboronic acid has been studied for its molecular structure, vibrational frequencies, and electron density clouds. Using ab initio Hatree–Fock and density functional theory methods, researchers have diagnosed the most stable conformer of the compound and established good agreement between calculated frequencies, optimized geometry parameters, and experimental data (Sert, Ucun, & Böyükata, 2013).
Detection of Saccharides
This compound has been used in the amplified detection of saccharides. By co-polymerizing phenol and this compound, researchers developed a sensor with significant sensitivity for detecting various saccharides like d-fructose, d-mannose, and d-glucose (Li et al., 2014).
Adhesion of Plant Cells
A study explored the use of Poly(L-lysine) (PLL) and this compound composites to promote adhesion of plant cells. This composite interacts with glycosyl compounds on the cell wall, enhancing cell adhesion, and was demonstrated to be effective with rice suspension cells (Zeng et al., 2020).
Bioorthogonal Coupling Reactions
The compound has also been studied for its use in bioorthogonal coupling reactions. Specifically, it's involved in the rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solution, demonstrating potential in protein conjugation (Dilek et al., 2015).
Carbohydrate Chemistry
Phenylboronic acid, a related compound, has been extensively used in carbohydrate chemistry. It forms cyclic esters with diols, aiding in the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
Glycoprotein Recognition
This compound functionalized materials have been developed for specific recognition of glycoproteins and glycopeptides. This application is significant in proteomics research for the identification and enrichment of glycoproteins and low-abundance glycopeptides (Li et al., 2018).
Antifungal Activity
Formylphenylboronic acids, which include derivatives of this compound, have shown potential as antifungal agents against strains like Aspergillus and Candida. This underscores the compound's potential in developing new antifungal drugs (Borys et al., 2019).
Glucose Sensing
The compound has been utilized in the development of glucose-sensitive hydrogels, which show significant potential for non-invasive glucose monitoring. These hydrogels exhibit reversible swelling when interacting with glucose, a feature critical in diabetes management (Lee, Pruzinsky, & Braun, 2004).
Safety and Hazards
When handling 3-Hydroxyphenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion or inhalation, it is recommended to seek medical attention .
Direcciones Futuras
Boron and nitrogen-doped carbon-based materials, which can be synthesized using 3-Hydroxyphenylboronic acid, have found several applications in the field of sensors, energy storage, electrocatalysis, and hydrogen storage . Future research on B, N co-doped carbon might focus on enhancing the properties of porous carbon by influencing the physicochemical, electrochemical, and electrical properties, thereby widening its applications .
Mecanismo De Acción
Target of Action
3-Hydroxyphenylboronic acid is an organic boron compound that is used as a reagent in organic synthesis . It primarily targets aryl halides in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon (C-C) bonds in the presence of a palladium catalyst .
Mode of Action
The interaction of this compound with its targets involves the formation of C-C bonds. This is achieved through Suzuki-Miyaura coupling reactions, where this compound reacts with aryl halides in the presence of a palladium catalyst .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction pathway. This pathway leads to the formation of C-C bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds.
Result of Action
The molecular effect of this compound’s action is the formation of C-C bonds through Suzuki-Miyaura coupling reactions . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific aryl halides it is reacting with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a palladium catalyst and aryl halides, which are necessary for its primary function in Suzuki-Miyaura coupling reactions . Other factors such as temperature, pH, and solvent can also affect its reactivity and stability.
Análisis Bioquímico
Biochemical Properties
3-Hydroxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound acts as a reagent in these reactions, facilitating the formation of bonds between aryl halides and other organic molecules in the presence of a palladium catalyst . Additionally, this compound interacts with various enzymes and proteins, including those involved in the synthesis of boron/nitrogen-doped polymer nano/microspheres and the development of modified electrodes for electrochemical biosensors . These interactions are primarily based on the compound’s ability to form stable complexes with biomolecules, enhancing their reactivity and stability.
Cellular Effects
This compound has been shown to influence various cellular processes and functions. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with biomolecules allows it to modulate the activity of enzymes and proteins involved in these processes . For example, this compound has been found to enhance the thermal properties of composites by promoting condensation reactions of hydroxyl groups and ester groups, leading to highly cross-linked structures . This, in turn, can impact cellular functions by altering the physical properties of cellular components.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the nature of the interaction. For instance, in Suzuki-Miyaura coupling reactions, this compound forms a complex with the palladium catalyst, facilitating the transfer of organic groups between molecules . Additionally, the compound’s hydroxyl and boronic acid groups enable it to form hydrogen bonds and coordinate with metal ions, further influencing its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can maintain its activity and stability over extended periods, making it a reliable reagent for various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been found to exhibit minimal toxicity and adverse effects, making it suitable for use in various experimental settings . At higher doses, this compound can cause toxic effects, including disruptions in cellular metabolism and enzyme activity . These threshold effects highlight the importance of careful dosage optimization in experimental studies to ensure the compound’s efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can participate in reactions that lead to the formation of boron-containing metabolites, which can further influence metabolic flux and metabolite levels . Additionally, this compound can be metabolized by enzymes such as oxidases and transferases, leading to the formation of various intermediate compounds that play roles in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of this compound are influenced by factors such as its chemical structure, the presence of binding sites on transporters, and the overall cellular environment .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can perform its biochemical functions . For example, this compound may be localized to the mitochondria, endoplasmic reticulum, or other organelles, depending on the presence of specific targeting sequences and modifications . This localization is crucial for the compound’s activity and function, as it ensures that it reaches the appropriate cellular sites for its intended biochemical reactions.
Propiedades
IUPAC Name |
(3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWQWTPAPNEOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370249 | |
| Record name | 3-Hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87199-18-6 | |
| Record name | (3-Hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-hydroxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-hydroxyphenylboronic acid interact with its target, and what are the downstream effects?
A1: this compound (3-HPBA) exhibits a strong affinity for cis-diols, a structural feature present in many sugars like glucose and fructose. This interaction stems from the boronic acid moiety's ability to form reversible covalent bonds with the hydroxyl groups of the cis-diol. [, , ] This binding event can then be utilized for various applications, such as sugar sensing [] or the creation of sugar-responsive materials. [] For instance, 3-HPBA has been incorporated into electrode materials to develop enzyme-free potentiometric sensors for detecting reducing sugars. []
Q2: What is the structural characterization of this compound?
A2:
- Spectroscopic Data: Vibrational spectroscopic studies, including FT-IR and Raman spectroscopy, have been conducted to elucidate the molecular structure of 3-HPBA. [, ] These studies provide insights into the vibrational modes and functional groups present in the molecule.
Q3: How does incorporating this compound impact the thermal characteristics of polymers?
A3: Research indicates that integrating 3-HPBA into polybenzoxazine, a high-performance polymer, can influence its thermal properties. [] The specific impact on thermal stability, glass transition temperature, and degradation behavior would depend on the polymer matrix and the concentration of 3-HPBA incorporated.
Q4: Can you describe an example of a reaction mechanism involving this compound and its application in material synthesis?
A4: 3-HPBA acts as a building block in synthesizing cyclic and cage borosilicates. [] The reaction of 3-HPBA with diacetoxysilylalkoxides leads to the formation of borosilicates with cyclic inorganic cores. The reaction mechanism involves the condensation of the boronic acid group with the alkoxide groups of the silicon precursor. This method allows for the controlled synthesis of various borosilicate structures with different ring sizes and core compositions. []
Q5: What are some analytical methods used to characterize and quantify this compound?
A5: Several analytical techniques are employed to characterize and quantify 3-HPBA:
- Electrochemical Techniques: Used in sensor applications to monitor changes in electrochemical potential upon binding to target molecules. []
Q6: Are there any examples of using this compound in fluorescence-based sensing applications?
A6: Yes, 3-HPBA has been utilized in developing a rapid, fluorometric assay for dopamine. [] The method relies on the specific reaction between 3-HPBA and the cis-diol moiety of dopamine in an alkaline solution. This reaction leads to a fluorescence turn-on effect, allowing for sensitive and selective dopamine detection. []
Q7: How is this compound used in the context of carbon nanomaterials?
A7: 3-HPBA is a key precursor in synthesizing boron- and nitrogen-doped carbon nano/microspheres. [] In a hydrothermal reaction with formaldehyde and ammonia, 3-HPBA forms monodisperse polymer spheres, which, upon pyrolysis, transform into the desired carbon materials. These doped carbon spheres show promise as electrode materials for supercapacitors. []
Q8: Has this compound been used in conjunction with biomolecules?
A8: Indeed, 3-HPBA has been employed with poly(L-lysine) to create a composite material for use with rice suspension cells. [] This research highlights the potential of 3-HPBA-containing materials in biological applications, particularly in the context of cell adhesion and scaffolding.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















